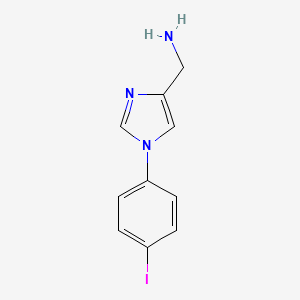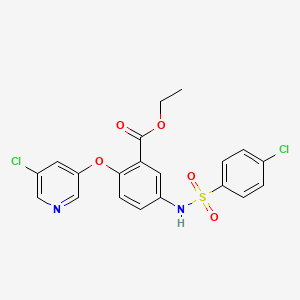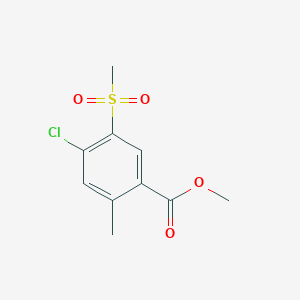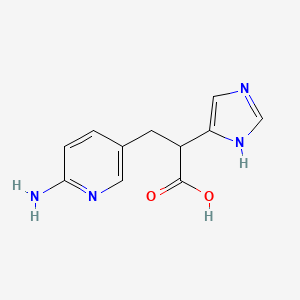
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid is a complex organic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The presence of both an amino group and an imidazole ring makes it a versatile molecule for various chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid typically involves multi-step organic synthesis. One common route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and imidazole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-bromopyridine with an appropriate nucleophile to introduce the amino group at the 6-position.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with imidazole under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the imidazole ring or the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of the amino group may yield nitro derivatives.
Reduction: Reduction may lead to the formation of reduced imidazole or pyridine derivatives.
科学研究应用
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biochemistry: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of 3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, leading to desired therapeutic effects or biochemical outcomes.
相似化合物的比较
Similar Compounds
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-4-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-4-yl)butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Uniqueness
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid is unique due to its specific combination of functional groups, which provides a distinct set of chemical reactivity and potential applications. The presence of both an amino group and an imidazole ring allows for versatile interactions and reactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H12N4O2 |
|---|---|
分子量 |
232.24 g/mol |
IUPAC 名称 |
3-(6-aminopyridin-3-yl)-2-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12N4O2/c12-10-2-1-7(4-14-10)3-8(11(16)17)9-5-13-6-15-9/h1-2,4-6,8H,3H2,(H2,12,14)(H,13,15)(H,16,17) |
InChI 键 |
IFHWJTOFROTZBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CC(C2=CN=CN2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole](/img/structure/B8633419.png)
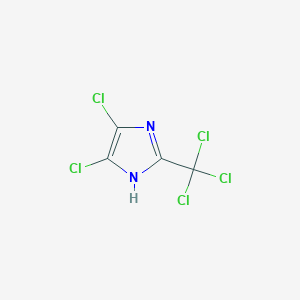

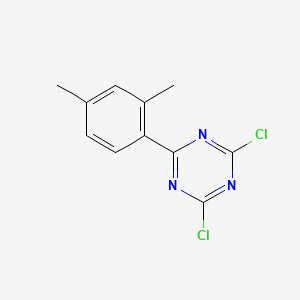
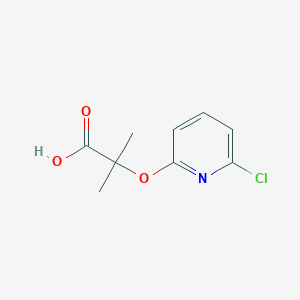
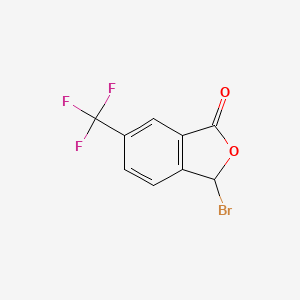
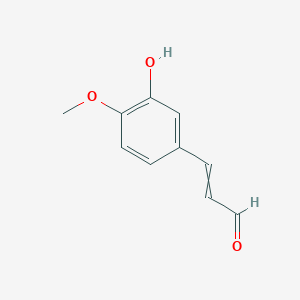

![tert-butyl N-[(1S)-2-phenyl-1-(prop-2-yn-1-ylcarbamoyl)ethyl]carbamate](/img/structure/B8633479.png)
